4-(3-BOC-Aminophenyl)-2-chlorobenzoic acid
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Overview
Description
4-(3-BOC-Aminophenyl)-2-chlorobenzoic acid is an organic compound that features a benzoic acid core substituted with a 3-BOC-aminophenyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-BOC-Aminophenyl)-2-chlorobenzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (BOC) to form 3-BOC-aminophenyl.
Formation of the Benzoic Acid Core: The benzoic acid core is synthesized separately, often starting from a chlorinated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-BOC-Aminophenyl)-2-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to reveal the free amino group.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the BOC group.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Deprotected Amines: Removal of the BOC group yields the free amine derivative.
Coupled Products: Complex molecules with extended aromatic systems can be synthesized.
Scientific Research Applications
4-(3-BOC-Aminophenyl)-2-chlorobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-BOC-Aminophenyl)-2-chlorobenzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would depend on the specific drug target it is designed to interact with.
Comparison with Similar Compounds
Similar Compounds
4-(3-Aminophenyl)-2-chlorobenzoic acid: Similar structure but without the BOC protecting group.
4-(3-BOC-Aminophenyl)-benzoic acid: Similar structure but without the chlorine atom.
Uniqueness
4-(3-BOC-Aminophenyl)-2-chlorobenzoic acid is unique due to the presence of both the BOC-protected amino group and the chlorine atom, which allows for selective reactions and transformations that are not possible with similar compounds.
Properties
IUPAC Name |
2-chloro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)12-7-8-14(16(21)22)15(19)10-12/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBYBOVNPZNMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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